Acid Dissociation (pKa) Profile Differentiates 2,5-Dihydroxybenzaldehyde Reactivity from 2,4- and 2,3-Isomers
2,5-Dihydroxybenzaldehyde exhibits a two-step acid dissociation constant (pKa) profile of 8.42 ± 0.03 and 10.93 ± 0.03, as determined by UV–visible spectrophotometry [1]. In contrast, the 2,4-isomer shows pKa values of 6.94 ± 0.03 and 9.28 ± 0.03, while the 2,3-isomer has a reported first pKa of approximately 8.01 [2][3]. These differences in hydroxyl group acidity directly affect the pH-dependent speciation of the molecule, influencing its nucleophilicity, metal chelation capacity, and antioxidant behavior across physiological and experimental pH ranges.
| Evidence Dimension | Acid Dissociation Constant (pKa₁ / pKa₂) |
|---|---|
| Target Compound Data | pKa₁ = 8.42 ± 0.03; pKa₂ = 10.93 ± 0.03 |
| Comparator Or Baseline | 2,4-Dihydroxybenzaldehyde (pKa₁ = 6.94 ± 0.03, pKa₂ = 9.28 ± 0.03); 2,3-Dihydroxybenzaldehyde (pKa₁ ~8.01) |
| Quantified Difference | ΔpKa₁ = +1.48 vs. 2,4-isomer; ΔpKa₂ = +1.65 vs. 2,4-isomer |
| Conditions | UV–visible spectrophotometry in aqueous buffer solutions across pH range 2–12 at 25°C |
Why This Matters
The higher pKa₁ of 2,5-dihydroxybenzaldehyde means it remains protonated over a wider pH range, altering its reactivity in condensation reactions and its bioavailability in biological assays compared to the more acidic 2,4-isomer.
- [1] C. R. Chimie 20 (2017) 365–369. Spectroscopic determination of the dissociation constants of 2,4- and 2,5-dihydroxybenzaldehydes and relationships to their antioxidant activities. View Source
- [2] ChemicalBook. 2,4-Dihydroxybenzaldehyde. https://www.chemicalbook.cn/2_4-Dihydroxybenzaldehyde.htm. View Source
- [3] ChemicalBook. 2,3-Dihydroxybenzaldehyde. https://www.chemicalbook.cn/2_3-Dihydroxybenzaldehyde.htm. View Source
